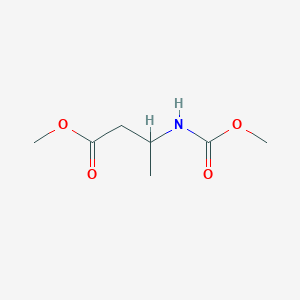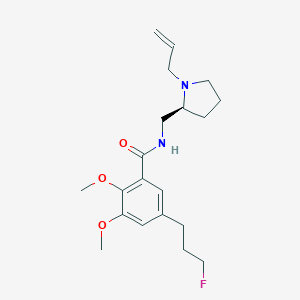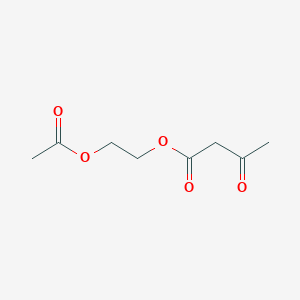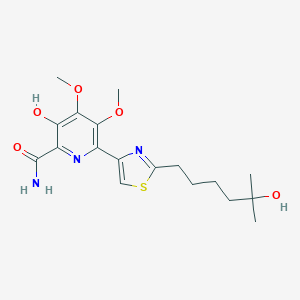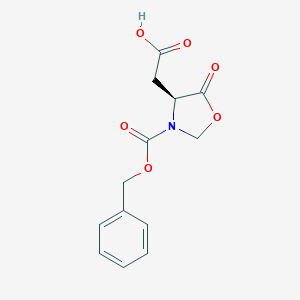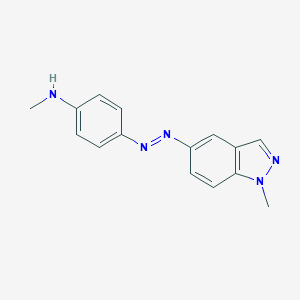
1-Methyl-5-(4-methylaminophenylazo)indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-(4-methylaminophenylazo)indazole, also known as MPAI, is a synthetic compound that has been used in scientific research for its ability to selectively bind to and activate the G protein-coupled receptor GPR18. This receptor is found in various tissues throughout the body, including the brain, immune system, and gastrointestinal tract, and has been implicated in a range of physiological and pathological processes.
Mécanisme D'action
1-Methyl-5-(4-methylaminophenylazo)indazole binds to and activates GPR18, which is a member of the G protein-coupled receptor family. Upon activation, GPR18 can signal through a variety of intracellular pathways, including the Gαi/o and Gαq/11 pathways. The specific downstream effects of GPR18 activation depend on the cell type and context, but may include inhibition of adenylyl cyclase, activation of phospholipase C, and modulation of ion channels.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-Methyl-5-(4-methylaminophenylazo)indazole are largely mediated through its activation of GPR18. In immune cells, for example, 1-Methyl-5-(4-methylaminophenylazo)indazole has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, while promoting the production of anti-inflammatory cytokines such as IL-10. In addition, 1-Methyl-5-(4-methylaminophenylazo)indazole has been shown to modulate the activity of ion channels in neurons, leading to changes in neuronal excitability and pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Methyl-5-(4-methylaminophenylazo)indazole in lab experiments is its selectivity for GPR18, which allows for more precise investigation of the role of this receptor in various physiological and pathological processes. However, one limitation of 1-Methyl-5-(4-methylaminophenylazo)indazole is its relatively low potency, which may require the use of higher concentrations in some experiments. In addition, 1-Methyl-5-(4-methylaminophenylazo)indazole may have off-target effects on other receptors or signaling pathways, which could complicate interpretation of experimental results.
Orientations Futures
There are several potential future directions for research involving 1-Methyl-5-(4-methylaminophenylazo)indazole and GPR18. One area of interest is the role of GPR18 in the regulation of inflammation and immune responses, particularly in the context of autoimmune and inflammatory diseases. Another area of interest is the potential therapeutic applications of GPR18 agonists, particularly in the treatment of pain and other neurological disorders. Finally, further investigation is needed to fully understand the downstream signaling pathways and physiological effects of GPR18 activation, which could lead to the development of more potent and selective agonists for this receptor.
Méthodes De Synthèse
1-Methyl-5-(4-methylaminophenylazo)indazole can be synthesized through a multi-step process involving the reaction of 4-nitroaniline with 1-phenyl-1H-indazole-3-carboxylic acid, followed by reduction and diazotization of the resulting intermediate. The final product is obtained through coupling of the diazonium salt with N,N-dimethyl-p-phenylenediamine.
Applications De Recherche Scientifique
1-Methyl-5-(4-methylaminophenylazo)indazole has been used in a variety of scientific studies to investigate the role of GPR18 in various physiological and pathological processes. For example, 1-Methyl-5-(4-methylaminophenylazo)indazole has been shown to activate GPR18 in immune cells, leading to the inhibition of cytokine production and the promotion of anti-inflammatory responses. In addition, 1-Methyl-5-(4-methylaminophenylazo)indazole has been used to study the role of GPR18 in pain perception, with some studies suggesting that activation of this receptor may have analgesic effects.
Propriétés
Numéro CAS |
122168-70-1 |
|---|---|
Nom du produit |
1-Methyl-5-(4-methylaminophenylazo)indazole |
Formule moléculaire |
C15H15N5 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
N-methyl-4-[(1-methylindazol-5-yl)diazenyl]aniline |
InChI |
InChI=1S/C15H15N5/c1-16-12-3-5-13(6-4-12)18-19-14-7-8-15-11(9-14)10-17-20(15)2/h3-10,16H,1-2H3 |
Clé InChI |
CEWVGHSHRLURPP-UHFFFAOYSA-N |
SMILES |
CNC1=CC=C(C=C1)N=NC2=CC3=C(C=C2)N(N=C3)C |
SMILES canonique |
CNC1=CC=C(C=C1)N=NC2=CC3=C(C=C2)N(N=C3)C |
Synonymes |
1-methyl-5-(4-methylaminophenylazo)indazole NMeMA5I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



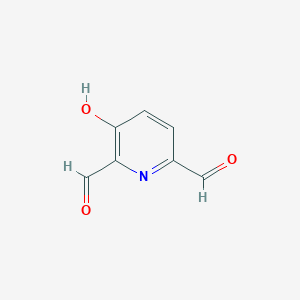
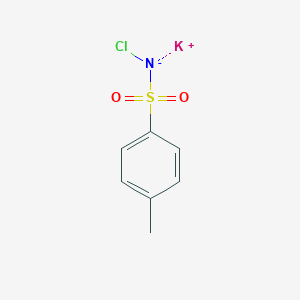
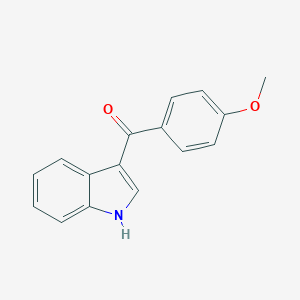
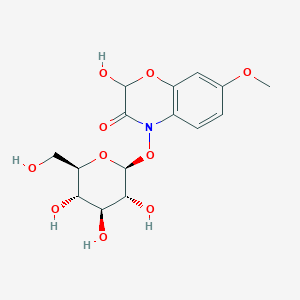
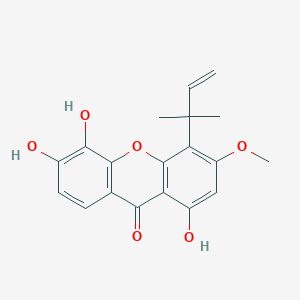
![4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B43956.png)


